1,3-Dioxan-4-one
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Overview
Description
1,3-Dioxan-4-one: is a heterocyclic organic compound with a six-membered ring structure containing two oxygen atoms and one carbonyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-4-one can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures a higher yield of the desired product by shifting the equilibrium towards the formation of the cyclic acetal .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Dioxanone and related compounds.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dioxan-4-one has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of alicyclic polyesters, which exhibit improved thermal and optical performance due to backbone rigidity.
Battery Technology: The compound is used as a polymer electrolyte in lithium-metal batteries, providing superior oxidation stability and enhancing the performance of high-voltage cathodes.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-one involves its ability to undergo ring-opening polymerization, which is facilitated by protic acids as catalysts . The polymerization process can proceed via two distinct mechanistic routes: the activated monomer mechanism and the active chain-end mechanism . These mechanisms involve the formation of a dioxacarbenium ion, which rapidly adds more monomer units to produce high-molar-mass polymers .
Comparison with Similar Compounds
1,4-Dioxane: A heterocyclic organic compound with a similar structure but different properties and applications.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure, used in similar applications but with different reactivity.
Uniqueness of 1,3-Dioxan-4-one: this compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts. Its ability to undergo ring-opening polymerization and form high-molar-mass polymers makes it particularly valuable in polymer chemistry and battery technology .
Properties
CAS No. |
5962-32-3 |
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Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChI Key |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1=O |
Origin of Product |
United States |
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